2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone
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Overview
Description
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone, also known as MQPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MQPE is a quinoxaline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone is not fully understood. However, it has been suggested that 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone exerts its biological activity by inhibiting the production of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has also been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells, indicating its potential antioxidant activity. 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone in lab experiments is its potential antioxidant and antitumor activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone in lab experiments is its potential toxicity, which needs to be further investigated.
Future Directions
There are various future directions for the study of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone. One potential direction is to investigate the potential of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone as a therapeutic agent for the treatment of various types of cancer. Furthermore, the potential of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone as a new antibiotic needs to be further investigated.
Synthesis Methods
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone can be synthesized using various methods such as the reaction of 2-(3-methylquinoxalin-2-yl)thioacetic acid with phenacyl bromide, or the reaction of 2-(3-methylquinoxalin-2-yl)thioacetic acid with benzyl chloride in the presence of a base. The synthesis of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has also been achieved using a one-pot reaction of 2-amino-3-methylquinoxaline with phenacyl bromide and thiourea.
Scientific Research Applications
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has also been shown to possess antitumor activity, making it a promising candidate for cancer treatment. Furthermore, 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenylethanone has been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-17(19-15-10-6-5-9-14(15)18-12)21-11-16(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPUBAYWYVFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methylquinoxalin-2-yl)thio)-1-phenylethanone |
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